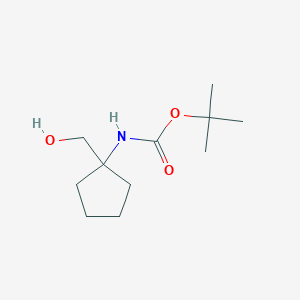
N-Boc-1-amino-1-cyclopentanemethanol
Overview
Description
N-Boc-1-amino-1-cyclopentanemethanol is an organic compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a white to tan powder, crystals, or crystalline powder and/or chunks . This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-1-amino-1-cyclopentanemethanol can be synthesized through the protection of 1-amino-1-cyclopentanemethanol with tert-butoxycarbonyl (Boc) group. The reaction typically proceeds at ambient temperature in a convenient solvent such as ethanol, with an easily recovered acid catalyst .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Boc-1-amino-1-cyclopentanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include Boc-protected amines, ketones, aldehydes, and various substituted derivatives .
Scientific Research Applications
N-Boc-1-amino-1-cyclopentanemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the preparation of biologically active molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: this compound is employed in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of N-Boc-1-amino-1-cyclopentanemethanol involves its role as a precursor or intermediate in various chemical reactions. The Boc-protected amine group allows for selective deprotection and subsequent functionalization, enabling the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the final product synthesized .
Comparison with Similar Compounds
- 1-Amino-1-cyclopentanemethanol
- 1-(Boc-amino)-1-aminomethyl cyclopentane
- 1-Amino-1-methylcyclopentane hydrochloride
- 1-(Boc-amino)-1-aminomethyl cyclohexane
- N-Boc-2-aminomethylpyridine
Uniqueness: N-Boc-1-amino-1-cyclopentanemethanol is unique due to its specific structure, which includes a Boc-protected amine and a cyclopentane ring. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h13H,4-8H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORMKULLVQEUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937504 | |
| Record name | tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168540-07-6, 174889-22-6 | |
| Record name | tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 174889-22-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


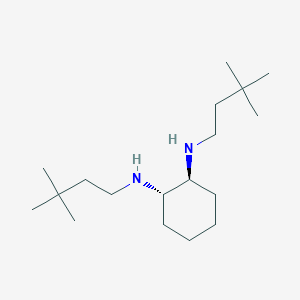
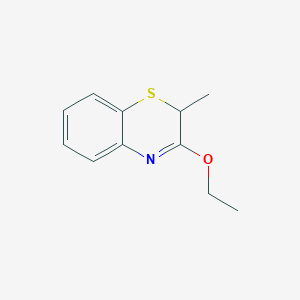

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)
![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)
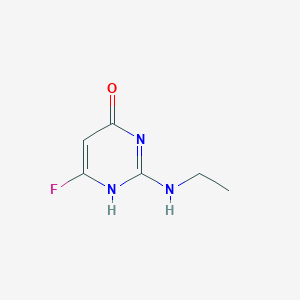
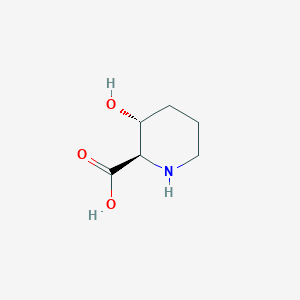
![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)
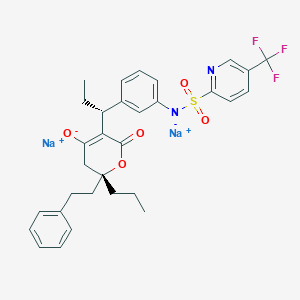
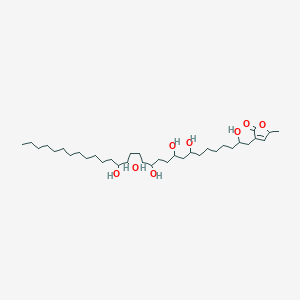
![tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B66963.png)
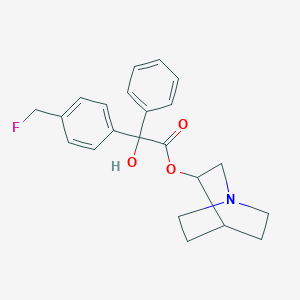
![Formamide, N-[(2-aminophenyl)methyl]-(9CI)](/img/structure/B66966.png)
